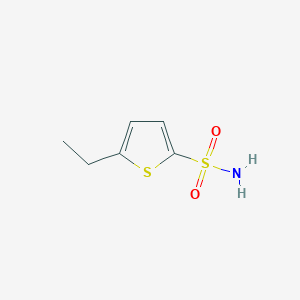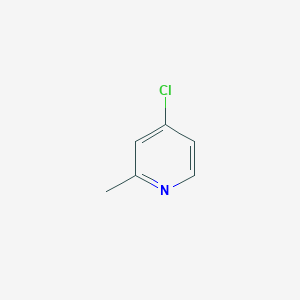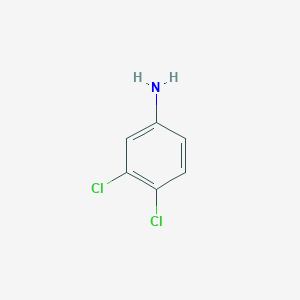
1-シンナモイルピロリジン
概要
説明
1-Cinnamoylpyrrolidine is an amide compound with the molecular formula C13H15NO. It is known for its antiplatelet and DNA-cleaving activities. This compound has been found in plants such as Piper taiwanense and Piper caninum . It has a molecular weight of 201.3 g/mol and is characterized by its ability to inhibit platelet aggregation and cleave DNA strands in the presence of copper ions .
科学的研究の応用
1-Cinnamoylpyrrolidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying amide chemistry.
Biology: The compound’s ability to cleave DNA makes it useful in genetic research and molecular biology studies.
Industry: 1-Cinnamoylpyrrolidine is used in the development of new materials and as an intermediate in the synthesis of other bioactive compounds.
作用機序
Target of Action
1-Cinnamoylpyrrolidine, a natural product prepared from Piper caninum, primarily targets DNA and platelets . It acts as a DNA strand scission agent and inhibits platelet aggregation induced by Platelet Activating Factor (PAF) .
Mode of Action
1-Cinnamoylpyrrolidine interacts with its targets in the following ways:
- DNA : It induces the relaxation of supercoiled pBR322 plasmid DNA .
- Platelets : It inhibits platelet aggregation induced by PAF with an IC50 of 37.3 μM .
Biochemical Pathways
It is known that it affects the structure of dna by inducing the relaxation of supercoiled dna . It also impacts the platelet aggregation pathway by inhibiting the action of PAF .
Result of Action
The molecular and cellular effects of 1-Cinnamoylpyrrolidine’s action include:
- DNA Relaxation : It induces the relaxation of supercoiled pBR322 plasmid DNA .
- Inhibition of Platelet Aggregation : It inhibits platelet aggregation induced by PAF .
Action Environment
It’s known that the dna cleaving activity of 1-cinnamoylpyrrolidine occurs in the presence of copper ions
生化学分析
Biochemical Properties
1-Cinnamoylpyrrolidine plays a significant role in biochemical reactions. It has been found to inhibit arachidonic acid- or collagen-induced aggregation of isolated washed rabbit platelets . This suggests that 1-Cinnamoylpyrrolidine interacts with enzymes and proteins involved in the platelet aggregation process. The nature of these interactions is likely related to the compound’s ability to inhibit specific biochemical pathways involved in platelet aggregation .
Cellular Effects
The effects of 1-Cinnamoylpyrrolidine on cells are primarily related to its antiplatelet and DNA-cleaving activities. It influences cell function by inhibiting platelet aggregation, which is a crucial process in blood clotting . Additionally, 1-Cinnamoylpyrrolidine can cleave DNA in a cell-free DNA strand scission assay in the presence of copper ions . This suggests that it may impact gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, 1-Cinnamoylpyrrolidine exerts its effects through specific binding interactions with biomolecules. It inhibits platelet aggregation by interacting with the biochemical pathways involved in this process . Furthermore, it can cleave DNA strands, indicating a potential mechanism of action involving interactions with DNA molecules .
Dosage Effects in Animal Models
The effects of 1-Cinnamoylpyrrolidine at different dosages in animal models have not been extensively studied. It has been shown to inhibit platelet aggregation in isolated washed rabbit platelets, suggesting that it may have similar effects in vivo
Metabolic Pathways
Given its known biochemical properties, it is likely that it interacts with enzymes and cofactors involved in platelet aggregation and DNA cleavage .
Subcellular Localization
Given its ability to cleave DNA, it is likely that it localizes to the nucleus where it could interact with DNA molecules
準備方法
1-Cinnamoylpyrrolidine can be synthesized through various methods. One common synthetic route involves the reaction of cinnamoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization or column chromatography.
Industrial production methods for 1-Cinnamoylpyrrolidine are not well-documented, but the laboratory synthesis methods can be scaled up for larger production. The key steps involve the careful control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
1-Cinnamoylpyrrolidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 1-Cinnamoylpyrrolidine can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amide derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring. Halogenation and alkylation are common substitution reactions that 1-Cinnamoylpyrrolidine can undergo.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of carboxylic acids or ketones, while reduction results in the formation of alcohols or amines.
類似化合物との比較
1-Cinnamoylpyrrolidine can be compared with other similar compounds, such as:
N-Cinnamoyltyramine: Another amide found in Piper taiwanense with similar antiplatelet activity.
Pipertaiwanamide: A newly identified amide from Piper taiwanense with antioxidant properties.
Piperlotine A: A compound with a similar structure but different biological activities.
These compounds share structural similarities with 1-Cinnamoylpyrrolidine but differ in their specific biological activities and applications. The uniqueness of 1-Cinnamoylpyrrolidine lies in its dual activity as both an antiplatelet agent and a DNA-cleaving agent, making it a valuable compound for diverse scientific research applications.
特性
IUPAC Name |
(E)-3-phenyl-1-pyrrolidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-3,6-9H,4-5,10-11H2/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIGICUAXLIURX-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701260488 | |
| Record name | (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52438-21-8 | |
| Record name | (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52438-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the discovery of 1-Cinnamoylpyrrolidine in Piper methysticum?
A: The identification of 1-Cinnamoylpyrrolidine and 1-(m-Methoxycinnamoyl)-pyrrolidine in Piper methysticum (kava) was significant because it provided definitive proof of alkaloid presence in the plant. [] This discovery helped clarify previous debates surrounding the chemical constituents of kava and its potential pharmacological activities.
Q2: Are there other plant sources for 1-Cinnamoylpyrrolidine besides Piper methysticum?
A: While the provided research focuses on the isolation of 1-Cinnamoylpyrrolidine from Piper methysticum [], another study identifies a new amide and antioxidant constituents from Piper taiwanense. [] Further research is needed to confirm if 1-Cinnamoylpyrrolidine is also present in Piper taiwanense or other plant species.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)












